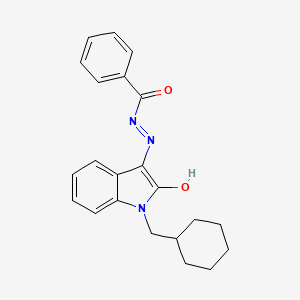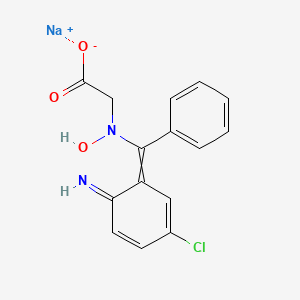
alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt involves several steps. Typically, the process starts with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization or chromatography to achieve the final product.
化学反应分析
Types of Reactions
Alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.
科学研究应用
Alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
相似化合物的比较
Similar Compounds
- (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanol
- (2-Amino-5-chlorophenyl)(phenyl)methanol
- (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone
Uniqueness
Alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
属性
分子式 |
C15H12ClN2NaO3 |
|---|---|
分子量 |
326.71 g/mol |
IUPAC 名称 |
sodium;2-[[(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate |
InChI |
InChI=1S/C15H13ClN2O3.Na/c16-11-6-7-13(17)12(8-11)15(18(21)9-14(19)20)10-4-2-1-3-5-10;/h1-8,17,21H,9H2,(H,19,20);/q;+1/p-1 |
InChI 键 |
OVVKLWOQTZSOTK-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C(=C2C=C(C=CC2=N)Cl)N(CC(=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


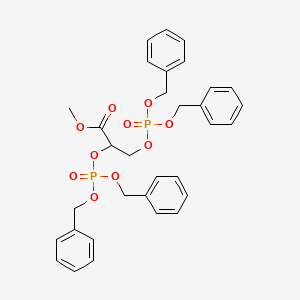
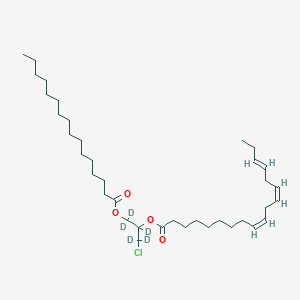
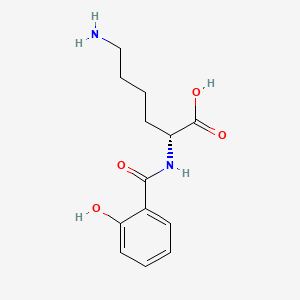
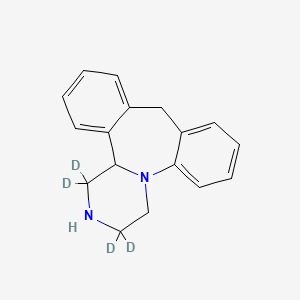
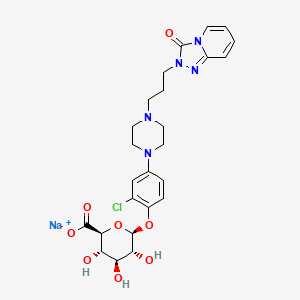
![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)
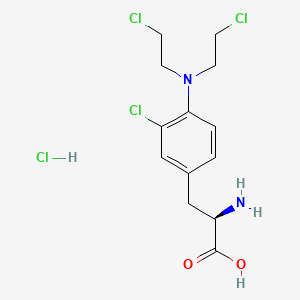


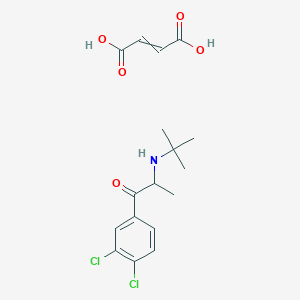
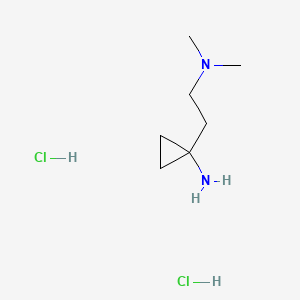
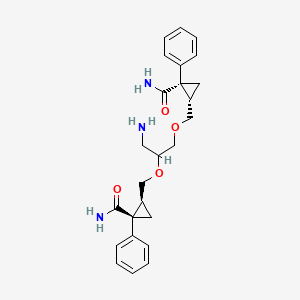
![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
